molecular formula C21H18Cl2O7 B14130677 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate)

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate)

Cat. No.: B14130677
M. Wt: 453.3 g/mol
InChI Key: XHRJNOXRTTZFEQ-IPMKNSEASA-N
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Description

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) is a synthetic organic compound with the molecular formula C21H18Cl2O7 and a molecular weight of 453.27 g/mol . This compound is characterized by its complex structure, which includes a pentofuranose ring substituted with acetate and chlorobenzoate groups. It is primarily used in chemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting pentofuranose are protected using suitable protecting groups such as acetates.

    Introduction of Chlorobenzoate Groups: The protected intermediate is then reacted with 4-chlorobenzoic acid or its derivatives under esterification conditions to introduce the chlorobenzoate groups at the 3 and 5 positions.

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

    Substitution Reactions: The chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include deprotected sugars, substituted benzoates, and various oxidized or reduced derivatives.

Scientific Research Applications

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) involves its interaction with specific molecular targets and pathways. The acetate and chlorobenzoate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-O-Acetyl-2-deoxy-3,5-di-O-(4-methylbenzoyl)-beta-D-erythropentofuranose: Similar structure with methylbenzoate groups instead of chlorobenzoate.

    2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-bis(4-methoxybenzoate): Contains methoxybenzoate groups instead of chlorobenzoate.

    2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-bis(4-bromobenzoate): Features bromobenzoate groups instead of chlorobenzoate.

Uniqueness

The uniqueness of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) lies in its specific substitution pattern and the presence of chlorobenzoate groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H18Cl2O7

Molecular Weight

453.3 g/mol

IUPAC Name

[(2R,3S,5S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19+/m0/s1

InChI Key

XHRJNOXRTTZFEQ-IPMKNSEASA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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